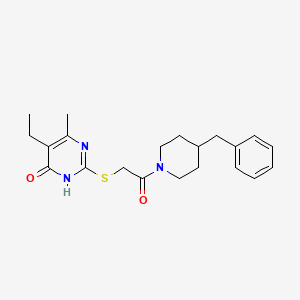

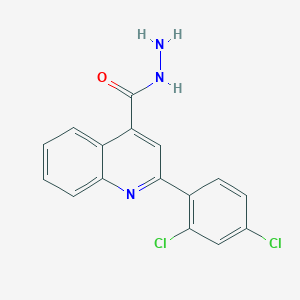

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one" is a complex molecule that appears to be related to the field of medicinal chemistry, particularly in the context of anticancer research. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure-activity relationships, and potential anticancer properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific core structures with various substituents to yield a series of derivatives. For instance, in the synthesis of thiazolopyrimidine derivatives, a core thiazolopyrimidinone is reacted with substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid to yield a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives . This method suggests that a similar approach could be used for the synthesis of the compound , with the appropriate precursors and reaction conditions.

Molecular Structure Analysis

The structure-activity relationship (SAR) study of thiazolopyrimidine derivatives indicates that the presence of specific functional groups and substituents on the molecule can significantly influence its biological activity . For example, the presence of a hydrogen donor/acceptor domain, a hydrophobic aryl ring system, and an electron donor moiety were found to be important for anticancer activity. These findings can be extrapolated to the compound of interest, suggesting that its molecular structure, including the benzylpiperidinyl and thioether groups, may play a crucial role in its potential biological activities.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various reactions. For instance, the active methyl group of certain benzopyrans and benzothiophenopyrans can react with benzaldehyde, ethyl oxalate, and phthalic anhydride to yield styryl derivatives, pyruvates, and phthalide derivatives, respectively . Additionally, bromination and subsequent reactions can lead to the formation of quinoxalinyl and benzothiazinyl derivatives. These reactions demonstrate the versatility of such compounds in chemical synthesis and the potential to generate a wide array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided in the papers, the properties of related compounds can offer some insights. Typically, the physical properties such as solubility, melting point, and stability are determined by the functional groups present in the molecule. The chemical properties, including reactivity and interaction with biological targets, are influenced by the molecular structure and electronic distribution within the molecule. The SAR study of thiazolopyrimidine derivatives provides a basis for understanding how different substituents can affect these properties and, consequently, the compound's biological activity .

科学的研究の応用

Synthesis and Biological Activity

The compound of interest, due to its structural complexity and potential for modification, has been a subject of research in the synthesis of novel heterocyclic compounds. For instance, research has led to the development of new heterocyclic compounds containing derivatives such as 1,3-oxazepine from 6-methyl 2-thiouracil. These compounds are synthesized through reactions that involve ethyl chloroacetate and various substituted benzaldehydes, leading to Schiff bases and 1,3-oxazepine derivatives. These synthesized compounds have been studied for their antimicrobial activity against various bacterial strains, showing significant antibacterial properties (Mohammad, Ahmed, Mahmoud, 2017).

Antimicrobial Agents

Another research focus is the synthesis of novel antimicrobial agents. For example, novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones have been synthesized, showing potential as antimicrobial agents. These compounds are derived from reactions involving 5-alkyl-6-(substituted benzyl)-2-thiouracils with various chloroethyl derivatives, leading to compounds with significant antibacterial and antifungal activities (Attia et al., 2013).

Organic Synthesis and Catalysis

In organic synthesis, the compound and its derivatives are utilized in catalysis and the development of new synthetic methodologies. For instance, an environmentally benign TEMPO-catalyzed alcohol oxidation system has been developed using the compound, showcasing high efficiency and the ability to recycle the catalytic system. This research highlights the compound's role in facilitating green chemistry applications (Li, Zhang, 2009).

Antiarrhythmic Activities

The compound's derivatives have been explored for their potential in medicinal chemistry, such as investigating antiarrhythmic activities. Tricyclic and tetracyclic thienopyridine derivatives have been synthesized and tested for their effectiveness as antiarrhythmic agents, comparing their activities to established drugs like Procaine amide and Lidocaine (Abdel-Hafez et al., 2009).

Electrochemical Synthesis

The compound and its related structures have been used in electrochemical synthesis methods, such as the TEMPO-catalyzed electrolytic C–H thiolation for synthesizing benzothiazoles and thiazolopyridines. This method provides a metal- and reagent-free approach to synthesizing these compounds from thioamides, offering a novel pathway for the synthesis of pharmacologically relevant structures (Qian et al., 2017).

特性

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-ethyl-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-3-18-15(2)22-21(23-20(18)26)27-14-19(25)24-11-9-17(10-12-24)13-16-7-5-4-6-8-16/h4-8,17H,3,9-14H2,1-2H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDASUBFXEDIXAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC(=O)N2CCC(CC2)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2527715.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527722.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2527729.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2527733.png)